molecular formula C5H13Cl2NO B2455761 2-(3-Chloropropoxy)ethanamine;hydrochloride CAS No. 2287288-46-2

2-(3-Chloropropoxy)ethanamine;hydrochloride

Cat. No.: B2455761
CAS No.: 2287288-46-2
M. Wt: 174.07
InChI Key: HTPKPQJWWZIIOC-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)ethanamine;hydrochloride is a chemical compound with the molecular formula C5H13Cl2NO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)ethanamine;hydrochloride typically involves the reaction of 3-chloropropanol with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloropropoxy)ethanamine;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.

    Biology: Employed in the study of biological processes and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of functional groups such as the amine and chloride groups, which play a crucial role in its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromopropoxy)ethanamine;hydrochloride
  • 2-(3-Iodopropoxy)ethanamine;hydrochloride
  • 2-(3-Fluoropropoxy)ethanamine;hydrochloride

Uniqueness

2-(3-Chloropropoxy)ethanamine;hydrochloride is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative exhibits distinct reactivity patterns in substitution and other chemical reactions. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(3-chloropropoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO.ClH/c6-2-1-4-8-5-3-7;/h1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPKPQJWWZIIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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